molecular formula C9H6O3 B13962934 2-Benzofurancarboxaldehyde, 3-hydroxy-

2-Benzofurancarboxaldehyde, 3-hydroxy-

Cat. No.: B13962934
M. Wt: 162.14 g/mol
InChI Key: AZLDNBOZLZHZLS-UHFFFAOYSA-N
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Description

2-Benzofurancarboxaldehyde, 3-hydroxy- is a chemical compound with the molecular formula C9H6O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxaldehyde, 3-hydroxy- typically involves the functionalization of benzofuran derivatives. One common method includes the selective iodination of benzofuran followed by coupling reactions to introduce the aldehyde group . Another approach involves the reduction of nitrobenzofuran derivatives to obtain the desired compound .

Industrial Production Methods

Industrial production methods for 2-Benzofurancarboxaldehyde, 3-hydroxy- are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions for high yield and purity, are likely applied .

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxaldehyde, 3-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Benzofurancarboxaldehyde, 3-hydroxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Explored as a lead compound for drug development due to its diverse pharmacological activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxaldehyde, 3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, bind to receptors, and influence cellular processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzofurancarboxaldehyde
  • 3-Hydroxybenzaldehyde
  • Benzofuran-2-carboxylic acid
  • Benzofuran-3-carboxaldehyde

Uniqueness

2-Benzofurancarboxaldehyde, 3-hydroxy- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran ring with an aldehyde and hydroxyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

3-hydroxy-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,11H

InChI Key

AZLDNBOZLZHZLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C=O)O

Origin of Product

United States

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